molecular formula C13H20N4OS B14257871 N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide CAS No. 497846-47-6

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide

Cat. No.: B14257871
CAS No.: 497846-47-6
M. Wt: 280.39 g/mol
InChI Key: OTNJSQSIWKGNJT-UHFFFAOYSA-N
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Description

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is a complex organic compound with a unique structure that includes a phenyl group, a hydrazine moiety, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide typically involves the reaction of phenylhydrazine with 3,3,5-trimethyl-1,2-oxazolidine-5-thione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Scientific Research Applications

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials[][5].

Mechanism of Action

The mechanism of action of N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Phenyl-2-(3,3,5-trimethyl-1,2-oxazolidin-5-yl)hydrazine-1-carbothioamide is unique due to the combination of the phenyl group, hydrazine moiety, and oxazolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

497846-47-6

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

1-phenyl-3-[(3,3,5-trimethyl-1,2-oxazolidin-5-yl)amino]thiourea

InChI

InChI=1S/C13H20N4OS/c1-12(2)9-13(3,18-17-12)16-15-11(19)14-10-7-5-4-6-8-10/h4-8,16-17H,9H2,1-3H3,(H2,14,15,19)

InChI Key

OTNJSQSIWKGNJT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(ON1)(C)NNC(=S)NC2=CC=CC=C2)C

Origin of Product

United States

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